molecular formula C9H13K B114967 Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene CAS No. 150239-39-7

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene

Cat. No.: B114967
CAS No.: 150239-39-7
M. Wt: 160.3 g/mol
InChI Key: ULQSEHBJYIMTMP-UHFFFAOYSA-N
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Description

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic compound comprising a potassium cation and a substituted cyclopentadienyl anion (C9H13<sup>−</sup>). This ligand features four methyl groups at the 1,2,3,5-positions of the cyclopentadiene ring, imparting steric bulk and electronic effects that influence its reactivity and coordination chemistry. Such alkali metal cyclopentadienides are widely used as precursors for transition-metal catalysts, particularly in polymerization and C–H functionalization reactions .

Properties

IUPAC Name

potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13.K/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSEHBJYIMTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C=C(C(=C1C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347239, DTXSID201347336
Record name (1,2,3,4-Tetramethyl-2,4-cyclopentadien-1-yl)potassium
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Record name 1,3-Cyclopentadiene, 1,2,3,5-tetramethyl-, potassium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150239-39-7, 1370285-76-9
Record name (1,2,3,4-Tetramethyl-2,4-cyclopentadien-1-yl)potassium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclopentadiene, 1,2,3,5-tetramethyl-, potassium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium tetramethylcyclopentadienide
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Preparation Methods

Sodium Borohydride Reduction and Acid Dehydration

This method involves the reduction of 2,3,4,5-tetramethyl-2-cyclopentenone using sodium borohydride (NaBH₄) followed by acid-catalyzed dehydration.

Procedure :

  • Reduction : Tetramethyl cyclopentenone is dissolved in alcohol (e.g., ethanol or methanol) with a catalyst (e.g., NaOH). NaBH₄ is added dropwise at 0–25°C, yielding tetramethyl cyclopentenol.

  • Dehydration : The alcohol intermediate is treated with concentrated sulfuric acid (H₂SO₄) at 60–80°C, facilitating dehydration to tetramethylcyclopentadiene.

Key Data :

ParameterValue/Detail
CatalystNaOH
SolventAlcohol (e.g., ethanol)
Reaction Temperature0–25°C (reduction); 60–80°C (acid)
YieldHigh (exact value unspecified)

Advantages : Mild reaction conditions and scalability.
Limitations : Generates acidic wastewater requiring neutralization.

Catalytic Hydrogenation and Resin-Mediated Dehydration

This two-step approach uses hydrogenation followed by dehydration with a solid acid catalyst.

Procedure :

  • Hydrogenation : 2,3,4,5-Tetramethyl-2-cyclopentenone is hydrogenated under H₂ gas using a metal-supported catalyst (e.g., Pd/C or Pt) to form tetramethyl cyclopentenol.

  • Dehydration : The alcohol is dehydrated using a strongly acidic resin catalyst (e.g., Amberlyst-15) at 80–100°C.

Key Data :

ParameterValue/Detail
CatalystPd/C or Pt (hydrogenation); Amberlyst-15 (dehydration)
SolventTetrahydrofuran (THF) or toluene
Reaction Temperature50–80°C (hydrogenation); 80–100°C (dehydration)
Yield>90%

Advantages : No corrosive acid waste; high selectivity.
Limitations : Requires specialized catalysts and pressurized H₂.

Solid Acid-Catalyzed Dehydration

A single-step dehydration of tetramethyl cyclopentenol using solid superacid catalysts.

Procedure :
2,3,4,5-Tetramethyl-2-cyclopentenol is heated with a solid acid catalyst (e.g., sulfated zirconia) at 120–150°C, directly yielding the cyclopentadiene.

Key Data :

ParameterValue/Detail
CatalystSulfated zirconia or Nafion®
SolventSolvent-free
Reaction Temperature120–150°C
Yield85–92%

Advantages : Environmentally friendly (no solvent); recyclable catalysts.
Limitations : High energy input required.

Grignard Reagent-Based Synthesis

An alternative route using 2-bromo-2-butene and ethyl formate.

Procedure :

  • Grignard Formation : 2-Bromo-2-butene reacts with magnesium to form a Grignard reagent.

  • Coupling : The Grignard reagent reacts with ethyl formate to produce 3,5-dimethyl-2,5-heptadiene-4-ol.

  • Cyclization : Acid quenching (e.g., acetic acid) induces cyclization to tetramethylcyclopentadiene.

Key Data :

ParameterValue/Detail
Reagents2-Bromo-2-butene, ethyl formate
SolventDiethyl ether
Reaction Temperature0–25°C (Grignard); 25–50°C (cyclization)
YieldModerate (60–70%)

Advantages : Versatility in intermediate functionalization.
Limitations : Low yield; sensitive to moisture.

Formation of Potassium Tetramethylcyclopentadienide

Metalation with Benzyl Potassium in THF

The ligand is deprotonated using benzyl potassium in tetrahydrofuran (THF).

Procedure :

  • Deprotonation : Tetramethylcyclopentadiene is treated with benzyl potassium in THF at room temperature.

  • Crystallization : The product is recrystallized from THF/hexane mixtures.

Key Data :

ParameterValue/Detail
ReagentBenzyl potassium
SolventTHF
Reaction Temperature20–25°C
Conversion100%

Advantages : Homogeneous reaction; high purity.
Limitations : Requires anhydrous conditions.

Comparative Analysis of Preparation Methods

MethodYieldCatalyst/SolventEnvironmental ImpactScalability
NaBH₄ ReductionHighNaOH, H₂SO₄, ethanolModerate (acid waste)Industrial
Catalytic Hydrogenation>90%Pd/C, Amberlyst-15, THFLow (no acid waste)Pilot-scale
Solid Acid Catalysis85–92%Sulfated zirconiaLow (solvent-free)Lab-scale
Grignard Synthesis60–70%Mg, diethyl etherHigh (halogen waste)Limited

Key Findings :

  • Catalytic hydrogenation and solid acid methods offer superior sustainability.

  • Benzyl potassium metalation achieves quantitative conversion but requires rigorous moisture control .

Chemical Reactions Analysis

Types of Reactions

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form the corresponding saturated compounds.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylcyclopentanone, while reduction could produce tetramethylcyclopentane.

Scientific Research Applications

Applications in Organic Synthesis

1. Organometallic Chemistry
K[TMCP] serves as a versatile ligand in the formation of metallocene complexes. These complexes are crucial for various catalytic processes due to their ability to stabilize metal centers and facilitate electron transfer reactions.

2. Catalysis
K[TMCP] is widely used in catalytic applications:

  • Olefin Polymerization : It acts as a catalyst precursor in olefin polymerization reactions, promoting the formation of polymers with specific molecular weights and properties.
  • Cross-Coupling Reactions : It participates in cross-coupling reactions such as Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Applications in Materials Science

K[TMCP] is utilized in creating advanced materials:

  • Conducting Polymers : It has been employed in synthesizing conducting polymers through catalytic dehydrogenative polycondensation techniques. These polymers exhibit high thermal stability and electrical conductivity, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .
  • Nanocomposites : The compound is also used to develop nanocomposite materials that enhance mechanical properties and thermal stability.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of K[TMCP] in medicinal chemistry:

  • Anticancer Agents : K[TMCP] derivatives have been investigated for their anticancer properties. Organorhodium complexes derived from K[TMCP] have shown promising cytotoxic effects against various cancer cell lines, outperforming traditional platinum-based drugs like cisplatin in some cases .
  • Drug Delivery Systems : The compound's ability to form stable complexes with metal ions facilitates its use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Studies

Study TitleDescriptionFindings
Anticancer Half-Sandwich Rhodium(III) ComplexesInvestigated K[TMCP]-based rhodium complexes for anticancer activitySome complexes exhibited higher cytotoxicity than cisplatin against pancreatic carcinoma cells .
Conducting Polymers from K[TMCP]Developed conducting polymers using K[TMCP] as a precursorResulted in films with low resistivity and high thermal stability suitable for electronic devices .

Mechanism of Action

The mechanism by which Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene exerts its effects involves its ability to form stable complexes with various metals. These complexes can act as catalysts in chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Alkali Metal Cyclopentadienide Derivatives

Sodium and potassium salts of substituted cyclopentadienyl ligands are common precursors. Key differences arise from the alkali metal’s ionic radius and solubility:

Compound Molecular Formula Molecular Weight Solubility/Reactivity Applications References
Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene K[C9H13] ~158.3 (est.) High solubility in polar aprotic solvents; stabilizes electron-rich metal centers Catalysis, organometallic synthesis
Sodium methylcyclopentadienide Na[C6H7] 118.11 More hygroscopic than K analogs; reactive in THF/toluene mixtures Precursor for metallocene catalysts
Sodium ethylcyclopentadienide Na[C7H9] 132.14 Enhanced steric bulk compared to methyl derivatives Asymmetric catalysis

Key Observations :

  • Potassium salts generally exhibit lower solubility in ethers compared to sodium analogs but better thermal stability .
  • The tetramethyl substitution in the potassium compound enhances steric protection, reducing unwanted side reactions in catalytic cycles .

Substituted Cyclopentadienyl Ligands

Variations in substituent position and number significantly alter ligand properties:

Compound Molecular Formula Density (g/cm³) Boiling Point (°C) Key Features References
1,2,3,4-Tetramethylcyclopenta-1,3-diene (neutral ligand) C9H14 0.8 146.8 Less electron-withdrawing than halogenated analogs; used in metal coordination
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene C10H14 0.85 173.7 Exocyclic double bond increases conjugation; potential for redox-active complexes
Hexachlorocyclopentadiene C5Cl6 1.7 239 Electron-deficient ligand; forms stable complexes with early transition metals

Key Observations :

  • Methyl groups in the potassium compound donate electron density, stabilizing low-oxidation-state metals (e.g., Pd<sup>0</sup> or Ru<sup>II</sup>) .
  • Chlorinated analogs (e.g., hexachlorocyclopentadiene) are electrophilic, favoring coordination to electron-poor metals like Pt<sup>II</sup> .

Metal Complexes with Tetramethylcyclopentadienyl Ligands

The ligand’s versatility is evident in its coordination to diverse metals:

Compound Molecular Formula Molecular Weight Metal Oxidation State Applications References
Cerium(III);1,2,3,5-tetramethylcyclopenta-1,3-diene [Ce(C9H13)3] 503.71 +3 Luminescent materials, redox catalysis
Lanthanum;1,2,3,5-tetramethylcyclopenta-1,3-diene [La(C9H13)3] 502.22 +3 Olefin polymerization catalysts
Tantalum-cyclopentadienyl complex C13H15Ta 352.21 +5 High-temperature catalysis

Key Observations :

  • Alkali metal salts (e.g., K<sup>+</sup>) serve as precursors for synthesizing these metal complexes via salt metathesis .
  • Larger metals like Ce<sup>III</sup> accommodate three bulky tetramethylcyclopentadienyl ligands, while smaller metals (e.g., Pd) bind fewer .

Biological Activity

Introduction

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene, also known as potassium tetramethylcyclopentadienide (K[Me4Cp]), is an organometallic compound that has garnered attention for its potential biological activities. This compound is characterized by a cyclopentadienyl anion with four methyl groups attached, which influences its reactivity and interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃K
  • Molecular Weight : 164.24 g/mol
  • CAS Number : 22482619
  • Chemical Structure : The compound features a cyclopentadiene ring substituted with four methyl groups, which enhances its stability and reactivity.

Biological Activity Overview

The biological activity of potassium tetramethylcyclopentadienide has been investigated primarily in the context of its interactions with metal complexes and its potential applications in catalysis and medicinal chemistry. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have explored the anticancer properties of potassium tetramethylcyclopentadienide when used in conjunction with transition metal complexes. These investigations have shown promising results:

  • Mechanism of Action : The compound acts as a ligand for various metal ions, forming complexes that exhibit cytotoxic effects on cancer cells. For example, rhodium and iridium complexes derived from tetramethylcyclopentadienide have demonstrated significant activity against several cancer cell lines such as MIA-PaCa-2 (pancreatic carcinoma) and A2780 (ovarian carcinoma) .
  • Case Study : A study involving rhodium(III) complexes showed that the incorporation of potassium tetramethylcyclopentadienide significantly enhanced cytotoxicity compared to complexes lacking this ligand. The IC50 values for these complexes were notably lower than those for traditional chemotherapeutics like cisplatin .

Interaction with Biological Molecules

The interaction of potassium tetramethylcyclopentadienide with biomolecules has been another area of research:

  • DNA Interaction : Certain metal complexes formed with this ligand have been shown to interact with DNA, potentially leading to the formation of DNA adducts that can disrupt replication and transcription processes. This interaction is crucial for the development of new anticancer agents .
  • Enzyme Inhibition : Potassium tetramethylcyclopentadienide-based complexes have also been studied for their ability to inhibit key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which plays a role in cellular redox balance and proliferation .

Comparative Studies

CompoundTypeIC50 (μM)Target Cells
K[Me4Cp] + Rh ComplexOrganometallic1.0MIA-PaCa-2
K[Me4Cp] + Ir ComplexOrganometallic2.5A2780
CisplatinChemotherapeutic5.0MCF-7

Q & A

Q. What are the recommended synthetic routes for Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene?

The synthesis typically involves ligand substitution using potassium salts (e.g., potassium hydride or potassium metal) with halogenated cyclopentadienyl precursors. For example, reacting 1,2,3,5-tetramethylcyclopenta-1,3-diene (a ligand analog) with potassium in anhydrous tetrahydrofuran (THF) under inert conditions yields the potassium complex. Key steps include rigorous exclusion of moisture and oxygen to prevent decomposition .

Q. How should researchers characterize this compound to confirm structural integrity?

Characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm the ligand’s substituent arrangement and metal coordination.
  • Elemental Analysis : To verify stoichiometry (e.g., C/K ratio).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the exact mass (e.g., calculated molecular weight ≈ 503.211 g/mol for analogous cerium complexes) .
  • X-ray Crystallography : For definitive structural elucidation, though single-crystal growth may require low-temperature, inert-atmosphere techniques .

Q. What storage and handling protocols are critical for maintaining stability?

The compound is moisture- and oxygen-sensitive. Store under inert gas (argon/nitrogen) in sealed, flame-dried glassware at temperatures ≤4°C. Avoid prolonged exposure to light, as photodegradation may alter reactivity. Use gloveboxes or Schlenk lines for manipulation .

Advanced Research Questions

Q. How does the tetramethylcyclopentadienyl ligand’s electronic structure influence potassium’s role in C-H activation reactions?

The electron-rich tetramethylcyclopentadienyl ligand enhances the potassium center’s basicity, facilitating deprotonation of C-H bonds via mechanisms like concerted metalation-deprotonation (CMD) . This is critical in transition-metal-catalyzed reactions, where potassium acts as a cocatalyst to stabilize intermediates or modulate transition-state energetics .

Q. What experimental strategies address contradictions in catalytic efficiency across studies?

Contradictions may arise from variations in:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates differently than nonpolar solvents.
  • Counterion Effects : Larger anions (e.g., [BArF]⁻) can enhance solubility and activity.
  • Substrate Scope : Steric hindrance in bulky substrates may reduce turnover. Controlled kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., deuterated substrates) can isolate rate-determining steps .

Q. Can computational modeling predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations are effective for modeling:

  • Ligand-Metal Bonding : Electron density distribution between the cyclopentadienyl ligand and potassium.
  • Transition States : Energy barriers for C-H activation pathways (e.g., σ-bond metathesis vs. CMD). Computational validation is essential for rational catalyst design, particularly when experimental data is ambiguous .

Methodological Considerations

  • Reaction Optimization : Screen co-catalysts (e.g., carboxylates) to enhance turnover in cross-coupling reactions .
  • Safety Protocols : Use explosion-proof equipment for reactions involving potassium, and ensure proper ventilation due to potential pyrophoric byproducts .
  • Data Reproducibility : Document solvent purity, moisture levels, and inert-atmosphere conditions meticulously, as minor variations can drastically alter outcomes .

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